molecular formula C24H21NO6S B2697548 (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-23-1

(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2697548
CAS No.: 1114652-23-1
M. Wt: 451.49
InChI Key: JUCRQMRNZVYPJT-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its structured 1,4-benzothiazine 1,1-dioxide core. The 1,4-benzothiazine scaffold is recognized as a privileged structure in drug discovery . Compounds within this class have been extensively investigated for their diverse biological activities, which often include the potential to modulate apoptotic processes and address various disease pathways . The specific methoxyphenyl substituents present on this molecule are designed to influence its electronic properties, bioavailability, and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological mechanisms and develop novel therapeutic agents for a range of conditions. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product data sheet and relevant scientific literature on 1,4-benzothiazine derivatives for further insight into its potential applications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6S/c1-29-18-8-6-7-17(14-18)25-15-23(32(27,28)22-10-5-4-9-19(22)25)24(26)16-11-12-20(30-2)21(13-16)31-3/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRQMRNZVYPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include aromatic aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction involves the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, its anti-inflammatory effects may result from the inhibition of pro-inflammatory enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazinone derivatives:

Compound Substituents Molecular Weight Key Properties
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) 3,4-dimethoxyphenyl (R1), 3-methoxyphenyl (R2) ~483.5 g/mol* Hypothesized moderate solubility in DMSO; potential for π-π stacking interactions
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-dichlorophenyl (R1), 4-methoxyphenyl (R2) 487.3 g/mol Enhanced lipophilicity due to Cl substituents; possible CYP450 inhibition
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 3,4-dimethoxyphenyl (R1), 3,4-dimethoxyphenyl (R2), 6-F 499.5 g/mol Fluorine enhances metabolic stability; higher crystallinity observed
1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone 3,4,5-trimethoxyphenyl (R1), phenyl (R2) ~465.5 g/mol* Increased steric hindrance; reduced solubility in polar solvents

*Estimated based on structural analogs.

Key Findings:

Substituent Effects on Solubility: Methoxy groups (e.g., in the target compound) improve water solubility compared to nonpolar substituents (e.g., phenyl in ). However, excessive methoxy groups (as in the 3,4,5-trimethoxyphenyl derivative ) may reduce solubility due to steric effects . Fluorine substitution (as in ) enhances metabolic stability and bioavailability, a feature absent in the target compound.

This contrasts with the target compound’s methoxy-rich structure, which may favor interactions with polar residues . The absence of a 6-fluoro substituent in the target compound suggests lower oxidative stability compared to .

The target compound’s methoxy groups may shift selectivity toward eukaryotic kinases.

Biological Activity

The compound (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS No. 1114652-23-1) is a complex organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by multiple methoxy groups and a benzothiazine core, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₉N₁O₆S, with a molecular weight of approximately 451.5 g/mol. The presence of methoxy groups is significant as they can influence the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Enzymes : The compound may exhibit anti-inflammatory properties through the inhibition of enzymes involved in the inflammatory response.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it can trigger programmed cell death in cancer cells, potentially making it a candidate for anticancer therapies.

Antimicrobial Activity

Research indicates that related compounds within the benzothiazine class exhibit significant antimicrobial properties. For example, studies have shown that derivatives can inhibit bacterial growth effectively without affecting human cell viability at therapeutic concentrations . This suggests that similar mechanisms may be present in this compound.

Cytotoxicity

The compound's cytotoxic effects have been examined in various studies. For instance, derivatives have demonstrated selective cytotoxicity against melanoma cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Study 1: Antibacterial Efficacy

A study focusing on a related compound demonstrated its ability to inhibit Escherichia coli DNA topoisomerase I more effectively than human topoisomerase I. This selectivity highlights the potential for developing new antibacterial agents targeting bacterial enzymes while minimizing toxicity to human cells .

Case Study 2: Anticancer Properties

In another investigation involving benzothiazine derivatives, researchers found that certain compounds could induce cell cycle arrest in cancer cells and decrease melanin production in melanoma models . These findings support the hypothesis that this compound may possess similar anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
(3,4-Dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Similar methoxy substitutionsAnticancer activity observed
(3,4-Dimethoxyphenyl)[4-(2-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Variations in methoxy positioningAntimicrobial properties noted
(3,4-Dimethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-benzothiazin-2-yl]methanone Fluorine substitutionEnhanced potency against specific cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone, and what challenges arise in purification?

  • Methodology : Start with a benzothiazine core functionalized at position 4 with a 3-methoxyphenyl group, followed by oxidation to introduce the sulfone moiety (1,1-dioxido). The ketone group is introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride. Key challenges include controlling regioselectivity during acylation and removing byproducts (e.g., unreacted intermediates) using column chromatography with gradients of ethyl acetate/hexane .
  • Validation : Confirm purity via HPLC (>98%) and characterize intermediates using 1^1H/13^{13}C NMR (e.g., aromatic protons at δ 6.8–7.4 ppm for substituted phenyl groups) .

Q. How can density functional theory (DFT) and crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Optimize the gas-phase geometry using DFT at the B3LYP/6-311++G** level to predict bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps). Compare with single-crystal X-ray diffraction data (e.g., C=O bond length ~1.21 Å, sulfone S=O bonds ~1.43 Å) to validate stereoelectronic effects .
  • Contradictions : Discrepancies between calculated (gas-phase) and experimental (solid-state) bond angles may arise due to crystal packing forces. Address these by performing Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?

  • Methodology :

  • Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm) and cross-validate with mass spectrometry (ESI-MS, [M+H]+^+ expected).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via 1^1H NMR for decomposition products (e.g., demethylation or sulfone reduction) .
    • Critical Data : A 2022 study reported a half-life of >6 months at 25°C in inert atmospheres but <2 weeks under UV light, emphasizing the need for dark storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in biological activity?

  • Methodology : Synthesize analogs with modified substituents (e.g., 3,4-dihydroxyphenyl vs. 3,4-dimethoxyphenyl) and test in bioassays (e.g., antimicrobial or kinase inhibition). Use molecular docking to map interactions with target proteins (e.g., binding affinity changes due to methoxy groups’ electron-donating effects) .
  • Key Finding : A 2025 study showed that replacing 3-methoxy with 3-hydroxy on the benzothiazine ring reduced activity by 70%, suggesting methoxy groups enhance membrane permeability .

Q. How to address contradictions in reported biological activity data across studies?

  • Methodology : Re-evaluate assay conditions (e.g., cell line variability, solvent effects). For example, DMSO concentrations >0.1% may artificially inflate cytotoxicity. Perform dose-response curves (IC50_{50}) with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Case Study : A 2023 study found conflicting DNA-binding results due to varying buffer ionic strengths. Repeating experiments in 10 mM Tris-HCl (pH 7.4) resolved discrepancies .

Q. What experimental designs are effective for studying the compound’s interaction with biological macromolecules (e.g., DNA or enzymes)?

  • Methodology :

  • Fluorescence Quenching : Titrate the compound into ethidium bromide-bound DNA and measure fluorescence quenching (Stern-Volmer analysis) to calculate binding constants .
  • Enzyme Inhibition : Use kinetic assays (e.g., NADH oxidation for dehydrogenase inhibition) and analyze via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
    • Advanced Tool : Surface plasmon resonance (SPR) can quantify real-time binding kinetics (e.g., konk_{on} and koffk_{off} rates) with immobilized targets .

Data Contradiction Analysis

  • Spectral vs. Crystallographic Data : Discrepancies in carbonyl stretching frequencies (IR) vs. X-ray bond lengths may arise from solvent effects. For example, DFT-predicted vC=Ov_{C=O} at 1680 cm1^{-1} may shift to 1665 cm1^{-1} in DMSO due to hydrogen bonding .
  • Bioactivity Variability : Differences in MIC values against S. aureus (e.g., 2 µg/mL vs. 10 µg/mL) could stem from assay endpoints (broth microdilution vs. agar diffusion). Standardize to CLSI guidelines .

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